molecular formula C11H15FO2 B3001174 (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol CAS No. 2248209-15-4

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B3001174
CAS No.: 2248209-15-4
M. Wt: 198.237
InChI Key: XCJKHNVBLAJYQK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the introduction of a fluorine atom and a methoxy group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Final Assembly: The final step involves coupling the fluoro-methoxyphenyl intermediate with a suitable alkylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and reagents used in industrial processes are often chosen for their cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to its unique biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(2-Fluoro-3-hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-3-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the fluorine atom, methoxy group, and chiral center in (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol contributes to its distinct chemical and biological properties. These features can affect its reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJKHNVBLAJYQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C(=CC=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.